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Compound of Interest

spirofindene-1,4"-piperidin]-3(2H)-
Compound Name:
one

Cat. No.: B069124

An In-Depth Technical Guide to the Physicochemical Properties of Spiro[indene-1,4'-
piperidin]-3(2H)-one

Introduction

The landscape of modern medicinal chemistry is perpetually driven by the search for novel
molecular scaffolds that offer unique three-dimensional arrangements and opportunities for
diverse functionalization. Among these, spirocyclic systems—characterized by two rings
connected through a single, shared carbon atom—have garnered significant attention. The
spiro[indene-1,4'-piperidin]-3(2H)-one core represents a compelling heterocyclic scaffold that
merges the rigid, planar indene system with the flexible, basic piperidine ring. This unique
combination imparts specific conformational constraints and physicochemical characteristics
that are of high interest to drug development professionals.

Derivatives of the parent spiro[indene-1,4'-piperidine] structure have been identified as potent
and selective agonists for human somatostatin receptors (sst2), highlighting the therapeutic
potential of this molecular framework.[1] This guide serves as a comprehensive technical
overview of the core physicochemical properties of spiro[indene-1,4'-piperidin]-3(2H)-one,
providing researchers and scientists with the foundational knowledge required for its
application in rational drug design and development programs.

Molecular Structure and Identification
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The foundational step in evaluating any chemical entity is to establish its precise structure and
associated identifiers. The spirocyclic nature of this compound, with the C1 carbon of the
indene ring system serving as the spiro-center for the C4' position of the piperidine ring,
creates a rigid and well-defined orientation of the two ring systems.
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Caption: Chemical structure of spiro[indene-1,4'-piperidin]-3(2H)-one.
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Table 1: Core Molecular Identifiers

Identifier Value Source

spiro[2H-indene-3,4'-
IUPAC Name s PubChem([2]
piperidine]-1-one

CAS Number 180465-55-8 PubChem][2]
Molecular Formula Ci13H1sNO PubChem|[2]
Molecular Weight 201.26 g/mol PubChem|[2]

KUQPSRVEBGIYRZ-
InChiKey PubChem|[2]
UHFFFAOYSA-N

| Canonical SMILES | C1C2(C3=CC=CC=C3C(=0)C2)CCNCC1 | PubChem[?] |

Synthesis and Structural Elucidation
Synthetic Strategy

While specific, published synthetic routes for this exact molecule are not readily available in
peer-reviewed literature, a logical and efficient synthesis can be devised based on established
organic chemistry principles for constructing related spirocyclic systems.[3] A common strategy
involves a multi-step sequence that assembles the core structure from more accessible starting
materials.

The rationale behind a plausible pathway, such as an initial Michael addition followed by an
intramolecular cyclization, is atom economy and the strategic formation of the key C-C bonds
that define the indene ring. This approach allows for controlled construction of the complex
scaffold.

Starting Materials
(e.g., Phenylacetic acid derivative
+ Piperidin-4-one derivative)

Spiro[indene-1,4"-piperidin]-3(2H)-one

Step 1: Condensation Step 2: Intramolecular
or Michael Addition Cyclization (e.g., Friedel-Crafts)

Click to download full resolution via product page
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Caption: A plausible high-level synthetic workflow.

Structural Characterization

Confirmation of the molecular structure post-synthesis is paramount. A combination of standard
spectroscopic techniques would be employed to provide an unambiguous structural
assignment.

» Nuclear Magnetic Resonance (NMR) Spectroscopy:

o H NMR: Would reveal distinct signals for the aromatic protons on the indene ring, typically
in the 7-8 ppm range. The aliphatic protons on the piperidine and indene rings would
appear as complex multiplets in the upfield region (1-4 ppm). The proton on the basic
nitrogen of the piperidine may be broad or not observed depending on the solvent.

o 13C NMR: Would show characteristic peaks for the carbonyl carbon (~190-200 ppm), the
spiro-carbon (a quaternary carbon signal), aromatic carbons (120-150 ppm), and multiple
aliphatic carbons.

« Infrared (IR) Spectroscopy: A strong absorption band in the region of 1680-1710 cm~* would
be definitive for the conjugated ketone (C=0) stretching vibration. The N-H stretch of the
secondary amine in the piperidine ring would appear as a moderate peak around 3300-3500

cm™i,

e Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to
confirm the exact mass and elemental composition. The expected molecular ion peak
[M+H]* would be observed at m/z 202.1232, corresponding to the formula C13H1eNO™.

Core Physicochemical Properties for Drug
Development

The "drug-likeness" of a molecule is heavily influenced by its physicochemical properties.
These parameters govern its absorption, distribution, metabolism, and excretion (ADME)
profile.

Table 2: Summary of Key Physicochemical Properties
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L Importance in Drug
Property Value /| Description Source
Development

Governs solubility,
XLogP3-AA membrane
. . 1.5 o PubChem[2]
(Lipophilicity) permeability, and
protein binding.

Influences transport

Polar Surface Area properties, particularly
29.1 A2 _ _ PubChem[2]
(PSA) blood-brain barrier
penetration.

Affects solubility and
Hydrogen Bond

1 (Piperidine N-H) target binding PubChem|[2]

Donors ) )

interactions.

o Affects solubility and

Hydrogen Bond 2 (Piperidine N, o

target binding PubChem|[2]
Acceptors Carbonyl O) , _

interactions.

Indicates molecular
rigidity, which can

Rotatable Bonds 0 ) o PubChem|[2]
improve binding

affinity.

Critical for oral

N bioavailability; can be Inferred from
Aqueous Solubility Expected to be low
enhanced by salt structure[4]
formation.

| pKa (Basicity) | Estimated 8.5 - 9.5 | Determines the ionization state at physiological pH,
affecting solubility and cell penetration. | Chemical class estimate |

Lipophilicity (LogP)

Lipophilicity, the measure of a compound's preference for a lipid versus an aqueous
environment, is a critical determinant of its pharmacokinetic behavior. The computed LogP
value of 1.5 suggests that spiro[indene-1,4'-piperidin]-3(2H)-one is moderately lipophilic.[2]
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This value sits within a favorable range for many drug candidates, balancing sufficient aqueous
solubility for formulation with adequate lipid permeability to cross cell membranes. The
presence of the polar ketone and the secondary amine reduces the lipophilicity compared to
the parent hydrocarbon scaffold, spiro[indene-1,4'-piperidine], which has a computed XLogP of
2.6.[5]

Experimental Protocol: Shake-Flask Method for LogP Determination
This protocol is the gold standard for its direct measurement of the partition coefficient.

» Preparation: Prepare a buffered aqueous phase (e.g., phosphate buffer, pH 7.4) and a water-
immiscible organic solvent (typically n-octanol), mutually saturated by pre-mixing for 24
hours.

o Dissolution: Accurately weigh and dissolve a small amount of the compound in the aqueous
phase to a known concentration (e.g., 1 mg/mL).

» Partitioning: Add an equal volume of the pre-saturated n-octanol to the aqueous solution in a
sealed vessel.

o Equilibration: Agitate the vessel at a constant temperature (e.g., 25°C) for a sufficient time
(e.g., 1-3 hours) to allow equilibrium to be reached. Centrifuge the vessel to ensure complete
phase separation.

e Quantification: Carefully sample both the aqueous and organic phases. Determine the
concentration of the compound in each phase using a suitable analytical method, such as
UV-Vis spectroscopy or HPLC.

o Calculation: Calculate LogP as the base-10 logarithm of the ratio of the concentration in the
organic phase to the concentration in the aqueous phase: LogP = log10([Compound]octanol
/ [Compound]aqueous).

Solubility

The molecular structure suggests low intrinsic agueous solubility due to the dominant
hydrophobic indene ring system.[4] However, the basic piperidine nitrogen is the key to
overcoming this challenge. It provides a handle for salt formation, a ubiquitous strategy in drug
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development to enhance aqueous solubility and improve dissolution rates. The hydrochloride
salt is a common form for such compounds.[6][7]

Experimental Protocol: Kinetic Solubility Assay via Nephelometry

This high-throughput method is ideal for early-stage drug discovery.

Stock Solution: Prepare a high-concentration stock solution of the compound in 100% DMSO
(e.g., 10 mM).

 Serial Dilution: Add small volumes of the DMSO stock to an aqueous buffer (e.g., PBS, pH
7.4) in a 96-well plate to create a concentration gradient. The final DMSO concentration
should be kept low and constant (e.g., <1%).

¢ Incubation: Incubate the plate at room temperature for a set period (e.g., 2 hours) to allow for
precipitation of the compound that is above its solubility limit.

o Measurement: Measure the turbidity (light scattering) of each well using a nephelometer or a
plate reader capable of absorbance measurements at a high wavelength (e.g., 620 nm).

» Determination: The kinetic solubility is defined as the highest concentration at which the
turbidity is indistinguishable from the background (buffer + DMSO only).

Acidity/Basicity (pKa)

The pKa value dictates the ionization state of a molecule at a given pH. The piperidine nitrogen
in the scaffold is basic and will be protonated at physiological pH (~7.4). This protonation is
critical, as the resulting positive charge significantly increases aqueous solubility and provides
a potential point of interaction with biological targets. The estimated pKa for this secondary
amine would be in the range of 8.5-9.5.
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Determine pKa of Compound

Does compound have a chromophore?

Is compound sufficiently
soluble in water/co-solvent?

Use Potentiometric Titration

Use UV-Metric Method Consider NMR Titration

Click to download full resolution via product page
Caption: Decision workflow for selecting a pKa determination method.
Experimental Protocol: Potentiometric Titration
This classic method provides a highly accurate determination of pKa.

¢ Solution Preparation: Accurately weigh and dissolve the compound in a suitable solvent,
typically water or a water/methanol mixture, to a known concentration.

« Titration Setup: Place the solution in a thermostatted vessel with a magnetic stirrer. Insert a
calibrated pH electrode.

« Acidification: Add a known excess of a strong acid (e.g., HCI) to fully protonate the basic
piperidine nitrogen.

« Titration: Titrate the solution by adding small, precise aliquots of a standardized strong base
(e.g., NaOH). Record the pH after each addition.
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» Data Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the
pH at the half-equivalence point (the midpoint of the steepest part of the titration curve).

Conclusion

Spiro[indene-1,4'-piperidin]-3(2H)-one is a rigid molecular scaffold with a well-balanced
physicochemical profile. Its moderate lipophilicity, low polar surface area, and the presence of a
basic nitrogen handle for solubility enhancement make it an attractive starting point for drug
discovery campaigns. The insights and protocols detailed in this guide provide a robust
framework for researchers to characterize this molecule and its derivatives, enabling a more
informed and efficient path toward the development of novel therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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